6-Cyclopropyl-2-[(1-methanesulfonylpiperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule. It contains a cyclopropyl group, a methanesulfonylpiperidin-4-yl group, and a dihydropyridazin-3-one group . These groups are common in many pharmaceuticals and other biologically active compounds .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The compound could potentially undergo a variety of reactions, including those typical for cyclopropyl groups, methanesulfonylpiperidin-4-yl groups, and dihydropyridazin-3-one groups .Scientific Research Applications
Synthesis and Catalytic Applications
The compound "6-Cyclopropyl-2-[(1-methanesulfonylpiperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one" has not been directly mentioned in the available literature. However, research on related chemical structures and functional groups suggests potential applications in synthetic chemistry and catalysis. For instance, compounds featuring cyclopropyl and methanesulfonyl groups have been used in various synthetic applications, including the development of new catalytic methods and the synthesis of pharmacologically active molecules.
One study explores the use of disulfonic acid imidazolium chloroaluminate as a catalyst for the synthesis of pyrazoles, demonstrating the potential of sulfonic acid derivatives in facilitating chemical reactions (Moosavi-Zare et al., 2013). This suggests that compounds with methanesulfonyl groups could serve as intermediates or catalysts in similar reactions.
Another example is the synthesis of broad-spectrum antibacterial agents, where the cyclopropyl and methanesulfonyl moieties are crucial for the activity of the compounds (Hashimoto et al., 2007). This indicates the importance of these functional groups in the development of new pharmaceuticals.
Cyclopropyl Group in Chemical Synthesis
The cyclopropyl group, a common feature in many biologically active compounds, has been extensively studied for its reactivity and utility in organic synthesis. For example, cyclopropyl-containing esters and chlorides have been used in palladium-catalyzed nucleophilic substitutions, showcasing the versatility of cyclopropyl groups in constructing complex molecular architectures (Stolle et al., 1992).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
6-cyclopropyl-2-[(1-methylsulfonylpiperidin-4-yl)methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S/c1-21(19,20)16-8-6-11(7-9-16)10-17-14(18)5-4-13(15-17)12-2-3-12/h4-5,11-12H,2-3,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRGHLURUGMYSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CN2C(=O)C=CC(=N2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.